Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indoline and piperidine ring system, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cycloisomerization of tryptamine-ynamides catalyzed by Ag(I)/PPh3, which allows for the formation of the spiro[indole-3,4’-piperidine] scaffold . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired diastereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of aqueous media and recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Benzyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It has potential therapeutic applications, including as a scaffold for drug design targeting various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage and the presence of both indoline and piperidine rings allow it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,4’-piperidine] derivatives: These compounds share a similar spiro linkage and ring system.
Spiropyrans: These compounds have a spiro linkage but differ in their ring structures and functional groups.
Piperidine derivatives: These compounds contain the piperidine ring but lack the spiro linkage and indoline ring.
Uniqueness
Benzyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of the indoline and piperidine rings connected through a spiro linkage. This structure provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C20H21ClN2O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl 4-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-7-4-8-17-18(16)20(14-22-17)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 |
InChI Key |
QIERRNBXJUGACH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=C2C(=CC=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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